molecular formula C7H2Cl2F3NO2S B14045146 1,3-Dichloro-5-trifluoromethylthio-2-nitrobenzene

1,3-Dichloro-5-trifluoromethylthio-2-nitrobenzene

Cat. No.: B14045146
M. Wt: 292.06 g/mol
InChI Key: RDGYDADIWBRVGH-UHFFFAOYSA-N
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Description

1,3-Dichloro-5-trifluoromethylthio-2-nitrobenzene is an organic compound with the molecular formula C7H2Cl2F3NO2S It is characterized by the presence of chlorine, fluorine, and nitro groups attached to a benzene ring, along with a trifluoromethylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dichloro-5-trifluoromethylthio-2-nitrobenzene typically involves the nitration of 1,3-dichloro-5-trifluoromethylthiobenzene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful temperature control to avoid side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

1,3-Dichloro-5-trifluoromethylthio-2-nitrobenzene can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as amines or alkoxides.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation Reactions: The trifluoromethylthio group can be oxidized to a sulfone group using strong oxidizing agents.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium methoxide or aniline in polar solvents.

    Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride in anhydrous conditions.

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic media.

Major Products Formed

    Substitution: Products with different functional groups replacing the chlorine atoms.

    Reduction: 1,3-Dichloro-5-trifluoromethylthio-2-aminobenzene.

    Oxidation: 1,3-Dichloro-5-trifluoromethylsulfonyl-2-nitrobenzene.

Scientific Research Applications

1,3-Dichloro-5-trifluoromethylthio-2-nitrobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1,3-Dichloro-5-trifluoromethylthio-2-nitrobenzene involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The trifluoromethylthio group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dichloro-2-trifluoromethylthio-5-nitrobenzene: Similar structure but different positioning of the nitro and trifluoromethylthio groups.

    1,3-Dichloro-5-trifluoromethylthio-2-aminobenzene: Reduction product of the nitro compound.

    1,3-Dichloro-5-trifluoromethylsulfonyl-2-nitrobenzene: Oxidation product of the trifluoromethylthio compound.

Uniqueness

1,3-Dichloro-5-trifluoromethylthio-2-nitrobenzene is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both electron-withdrawing and electron-donating groups on the benzene ring allows for a wide range of chemical transformations and applications.

Properties

Molecular Formula

C7H2Cl2F3NO2S

Molecular Weight

292.06 g/mol

IUPAC Name

1,3-dichloro-2-nitro-5-(trifluoromethylsulfanyl)benzene

InChI

InChI=1S/C7H2Cl2F3NO2S/c8-4-1-3(16-7(10,11)12)2-5(9)6(4)13(14)15/h1-2H

InChI Key

RDGYDADIWBRVGH-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1Cl)[N+](=O)[O-])Cl)SC(F)(F)F

Origin of Product

United States

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